The compound 6-Hydrazinylnicotinonitrile serves as a key intermediate in the synthesis of various pharmacologically active derivatives. The significance of this compound is highlighted by its role in the development of new therapeutic agents with potential applications in the treatment of human diseases. The research into this compound and its derivatives has led to the discovery of compounds with antitumoral and cardiovascular activities.
In the context of antitumoral activity, derivatives of 6-Hydrazinylnicotinonitrile have been synthesized and evaluated for their efficacy against different types of human cancer cell lines. The mechanism of action for these compounds involves the construction of a hydrazone moiety at the C-6 position of the pyrimidine ring, which is believed to contribute to their inhibitory effects on cancer cell growth. These effects were observed at concentrations as low as 10(-7)M, indicating a high potency of some of these derivatives1.
For cardiovascular applications, specifically in the inhibition of platelet aggregation and hypotensive effects, derivatives such as 6-aryl-4,5-dihydro-3(2H)-pyridazinone have been studied. These compounds have shown to possess significant antiaggregation activity on human and rat platelets, as well as hypotensive action in rats. The presence of a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group in the 5-position of the dihydropyridazinones has been associated with their strong pharmacological effects. The antiaggregation activity of these compounds was found to be substantially higher than that of acetylsalicylic acid, and their hypotensive action was notably greater than that of dihydralazine2.
The research on 6-Hydrazinylnicotinonitrile derivatives has led to the identification of compounds with promising applications in oncology and cardiology. In oncology, the synthesized hydrazinopyrimidine derivatives have shown potential as anticancer agents, with some compounds demonstrating growth inhibitory effects on a wide range of cancer cell lines1. This suggests that these derivatives could be further developed and potentially used in cancer therapy.
In the field of cardiology, the synthesized 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as new compounds with dual-action, serving both as platelet aggregation inhibitors and hypotensive agents. The remarkable potency of these compounds in comparison to established drugs like acetylsalicylic acid and dihydralazine positions them as potential candidates for the development of new cardiovascular drugs2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6